1-(3-CHLOROPHENYL)-4-[5-(4-FLUOROPHENYL)THIENO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE
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Overview
Description
1-(3-CHLOROPHENYL)-4-[5-(4-FLUOROPHENYL)THIENO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by the presence of a piperazine ring substituted with a 3-chlorophenyl group and a thienopyrimidine core substituted with a 4-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-CHLOROPHENYL)-4-[5-(4-FLUOROPHENYL)THIENO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE typically involves multiple steps. One common method includes the following steps:
Formation of the Thienopyrimidine Core: The thienopyrimidine core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable nitrogen-containing precursor.
Substitution Reactions: The 4-fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction.
Piperazine Ring Formation: The piperazine ring is formed by reacting a suitable diamine with a chlorinated aromatic compound.
Final Coupling: The final step involves coupling the piperazine derivative with the thienopyrimidine core under appropriate conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization.
Chemical Reactions Analysis
Types of Reactions
1-(3-CHLOROPHENYL)-4-[5-(4-FLUOROPHENYL)THIENO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated solvents, strong bases or acids, and catalysts such as palladium or platinum.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-(3-CHLOROPHENYL)-4-[5-(4-FLUOROPHENYL)THIENO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and cancers.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as receptors and enzymes.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.
Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-(3-CHLOROPHENYL)-4-[5-(4-FLUOROPHENYL)THIENO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(3-Chlorophenyl)piperazin-1-yl]-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine
- 2-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
- 4-[4-(3-Chlorophenyl)piperazin-1-yl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine
Uniqueness
1-(3-CHLOROPHENYL)-4-[5-(4-FLUOROPHENYL)THIENO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE is unique due to the presence of both a 3-chlorophenyl group and a 4-fluorophenyl group, which may confer distinct pharmacological properties compared to similar compounds. The specific substitution pattern can influence the compound’s binding affinity, selectivity, and overall biological activity.
Properties
IUPAC Name |
4-[4-(3-chlorophenyl)piperazin-1-yl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClFN4S/c23-16-2-1-3-18(12-16)27-8-10-28(11-9-27)21-20-19(13-29-22(20)26-14-25-21)15-4-6-17(24)7-5-15/h1-7,12-14H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSIOIMFPODZHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClFN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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